molecular formula C11H17NO4 B6199943 3-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoic acid CAS No. 2731007-54-6

3-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoic acid

Cat. No.: B6199943
CAS No.: 2731007-54-6
M. Wt: 227.3
InChI Key:
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Description

3-{(tert-butoxy)carbonylamino}propanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, a prop-2-yn-1-yl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The prop-2-yn-1-yl group can be added via a nucleophilic substitution reaction using propargyl bromide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic processes, which can be removed under specific conditions to reveal the active amine. The prop-2-yn-1-yl group can undergo further functionalization, making this compound a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of the prop-2-yn-1-yl group, which provides additional reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules and materials .

Properties

CAS No.

2731007-54-6

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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